molecular formula C16H32O3 B1236415 14-Hydroxyhexadecanoic acid

14-Hydroxyhexadecanoic acid

Cat. No.: B1236415
M. Wt: 272.42 g/mol
InChI Key: KBDZCYDPGRYCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxyhexadecanoic acid is a long-chain fatty acid with the molecular formula C16H32O3. It is a hydroxylated derivative of hexadecanoic acid, also known as palmitic acid, where a hydroxyl group is substituted at the 14th carbon position. This compound is significant in various biological and industrial contexts due to its unique chemical properties and applications.

Scientific Research Applications

14-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

14-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid using specific enzymes or chemical reagents. For instance, cytochrome P450 enzymes can catalyze the hydroxylation of palmitic acid to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves biotransformation processes using microbial systems. These processes utilize genetically engineered microorganisms that express the necessary enzymes to convert palmitic acid into its hydroxylated form .

Chemical Reactions Analysis

Types of Reactions

14-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 14-Hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into the cutin polymer in plant cuticles, providing structural integrity and protection against environmental stress . The hydroxyl group allows for hydrogen bonding, which contributes to the stability and functionality of the cutin polymer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological functions. The position of the hydroxyl group affects its ability to form hydrogen bonds and interact with other molecules, making it distinct from other hydroxylated fatty acids .

Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

14-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)

InChI Key

KBDZCYDPGRYCRM-UHFFFAOYSA-N

SMILES

CCC(CCCCCCCCCCCCC(=O)O)O

Canonical SMILES

CCC(CCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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